

Technical Support Center: ZSQ836 Selectivity Profiling

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Compound of Interest

Compound Name: ZSQ836

Cat. No.: B15581961

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This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the selectivity of **ZSQ836** in cells.

Frequently Asked Questions (FAQs)

Q1: What is **ZSQ836** and what are its primary cellular targets?

ZSQ836 is an orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] It functions as a covalent inhibitor, interacting with Cys1039 of CDK12.[3] Its primary targets are CDK12 and CDK13, which are key regulators of gene transcription.[1][4]

Q2: What is the mechanism of action of **ZSQ836**?

ZSQ836 is a prodrug of ZSQ538.[2][5] As a dual CDK12/CDK13 inhibitor, it selectively reduces the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at serine 2 (pSer2), with less effect on serine 5 (pSer5) or serine 7 (pSer7).[1][4] This inhibition of transcription elongation leads to the downregulation of genes involved in the DNA damage response (DDR), triggering genomic instability and apoptosis in cancer cells.[1][2][6]

Q3: How selective is **ZSQ836** for CDK12/CDK13?

ZSQ836 demonstrates high selectivity for CDK12 and CDK13. In a kinase panel screen against 373 other kinases, it showed only weak affinity for CDK9, GSK3A, and GSK3B, indicating a

favorable selectivity profile comparable to other known CDK12/CDK13 inhibitors like THZ531.

[1]

Q4: What are the known downstream effects of **ZSQ836** treatment in cells?

Treatment of cancer cells with **ZSQ836** leads to several downstream effects, including:

- Transcriptional Reprogramming: Downregulation of DNA damage response (DDR) genes.[1]
[2]
- DNA Damage Accumulation: Increased levels of γ H2AX, a marker of DNA double-strand breaks, and decreased levels of pCHK1 and RAD51.[1]
- Cell Cycle Arrest and Apoptosis: Impaired cell proliferation and induction of apoptosis, as evidenced by increased caspase-3/7 activation and cleavage of PARP and caspase-7.[1][4]
- Nuclear Speckle Alteration: **ZSQ836** treatment can lead to the enlargement of nuclear speckles.[1][7]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
No or low inhibition of RNA Pol II Ser2 phosphorylation	1. Compound inactivity: ZSQ836 is a prodrug and may require metabolic activation. 2. Incorrect concentration: The effective concentration may vary between cell lines. 3. Insufficient treatment time: The effect on phosphorylation may be time-dependent.	1. Ensure the use of a cell line with appropriate metabolic activity. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 0.1 - 10 μ M). 3. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration. [1]
High off-target effects observed	1. Excessive concentration: High concentrations of ZSQ836 may lead to engagement with lower-affinity kinases. 2. Cell line sensitivity: Some cell lines may be more sensitive to off-target effects.	1. Use the lowest effective concentration determined from dose-response studies. 2. Compare the effects of ZSQ836 with other CDK12/CDK13 inhibitors (e.g., THZ531) to distinguish on-target from off-target effects. [1] 3. Profile the expression levels of potential off-target kinases (CDK9, GSK3A, GSK3B) in your cell line.

Inconsistent results in cell viability assays	1. Assay variability: Different viability assays measure different cellular parameters (metabolic activity, membrane integrity). 2. Seeding density: Cell density can influence compound efficacy. 3. Treatment duration: The cytotoxic effects of ZSQ836 may require a longer incubation time.	1. Use multiple, mechanistically distinct viability assays (e.g., MTS for metabolic activity, a cytotoxicity dye for membrane integrity) to confirm results.[8] 2. Optimize and maintain a consistent cell seeding density for all experiments. 3. Extend the treatment duration (e.g., up to 72 hours) to allow for the full manifestation of cytotoxic effects.[1]
Difficulty in detecting γH2AX foci	1. Suboptimal antibody or staining protocol: The quality of the immunofluorescence staining is critical. 2. Timing of analysis: DNA damage may be repaired over time.	1. Validate your anti-γH2AX antibody and optimize the immunofluorescence protocol (fixation, permeabilization, antibody concentration). 2. Perform a time-course experiment (e.g., 12, 24, 48 hours) after ZSQ836 treatment to capture the peak of γH2AX induction.[1]

Experimental Protocols

Protocol 1: Assessing Inhibition of RNA Pol II Phosphorylation by Western Blot

This protocol details the steps to measure the effect of **ZSQ836** on the phosphorylation of RNA Polymerase II at Serine 2.

- **Cell Seeding:** Seed ovarian cancer cells (e.g., OVCAR8, HEY, SKOV3) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

- **Compound Treatment:** Treat the cells with varying concentrations of **ZSQ836** (e.g., 0, 1, 3, 10 μ M) for a predetermined time (e.g., 6 or 24 hours). Include a vehicle control (DMSO).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.^[9]
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:**
 - Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-polyacrylamide gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against pSer2-RNA Pol II, total RNA Pol II, and a loading control (e.g., GAPDH) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities and normalize the pSer2-RNA Pol II signal to the total RNA Pol II and the loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general framework for assessing the direct binding of **ZSQ836** to CDK12/CDK13 in cells, based on the principle of ligand-induced thermal stabilization.^{[10][11]}

- **Cell Treatment:** Treat intact cells with **ZSQ836** at the desired concentration for a specific duration. Include a vehicle control.

- **Heating:** Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or other appropriate methods.
- **Separation of Soluble and Precipitated Fractions:** Centrifuge the lysates at high speed to pellet the precipitated proteins.
- **Analysis of Soluble Fraction:** Collect the supernatant (soluble fraction) and analyze the levels of CDK12 and CDK13 using Western blotting or other sensitive protein detection methods. [\[10\]](#)
- **Data Analysis:** Plot the amount of soluble CDK12/CDK13 as a function of temperature for both **ZSQ836**-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of **ZSQ836** indicates target engagement.

Data Presentation

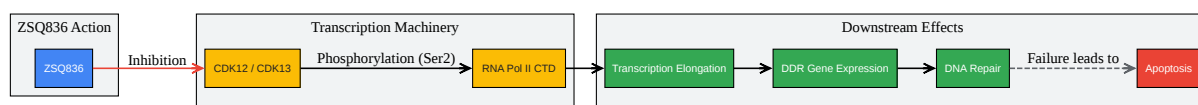
Table 1: Kinase Selectivity of **ZSQ836**

Kinase	Affinity	Notes
CDK12	High (IC50 = 32 nM) [3]	Primary Target
CDK13	High	Primary Target
CDK9	Weak	Off-target
GSK3A	Weak	Off-target
GSK3B	Weak	Off-target
Panel of 370 other kinases	No significant affinity	High selectivity

Table 2: Cellular Effects of **ZSQ836** in Ovarian Cancer Cell Lines

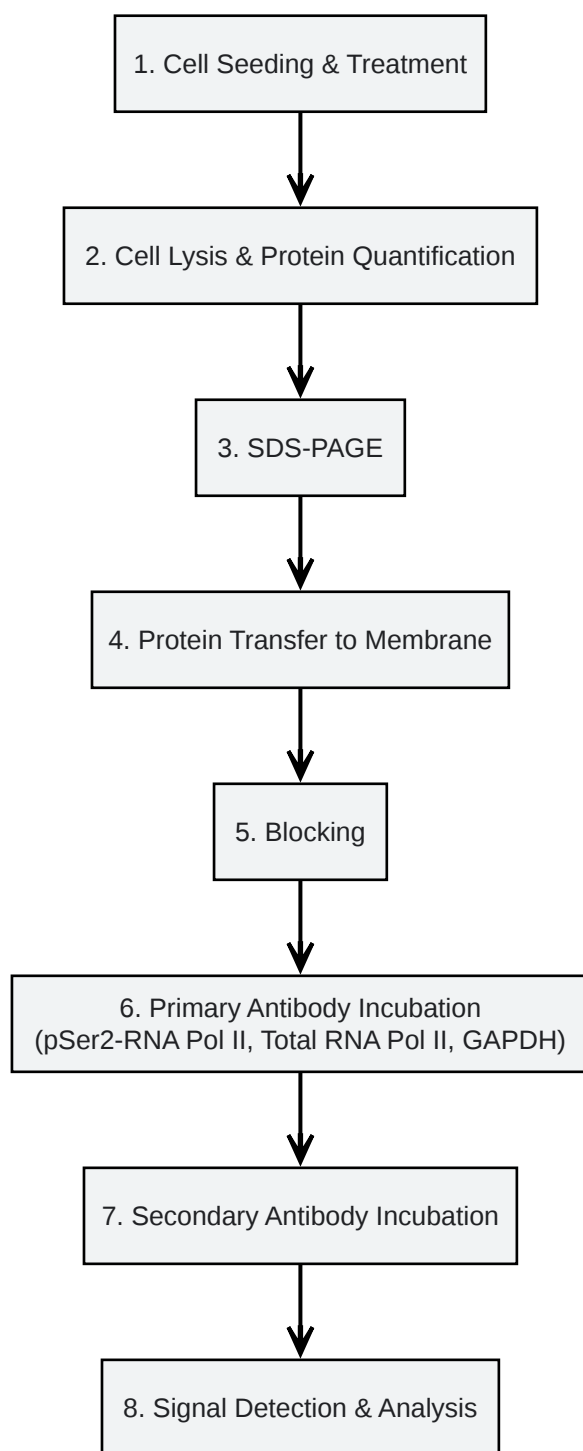
Cell Line	IC50 (72h)	Effect on pSer2-RNA Pol II	Induction of γH2AX	Induction of Apoptosis
OVCAR8	Potent	Significant decrease[1]	Significant increase[1]	Yes[1]
HEY	Potent	Significant decrease[1]	Significant increase[1]	Yes[1]
SKOV3	Potent	Significant decrease[1]	Significant increase[1]	Yes[1]

Visualizations



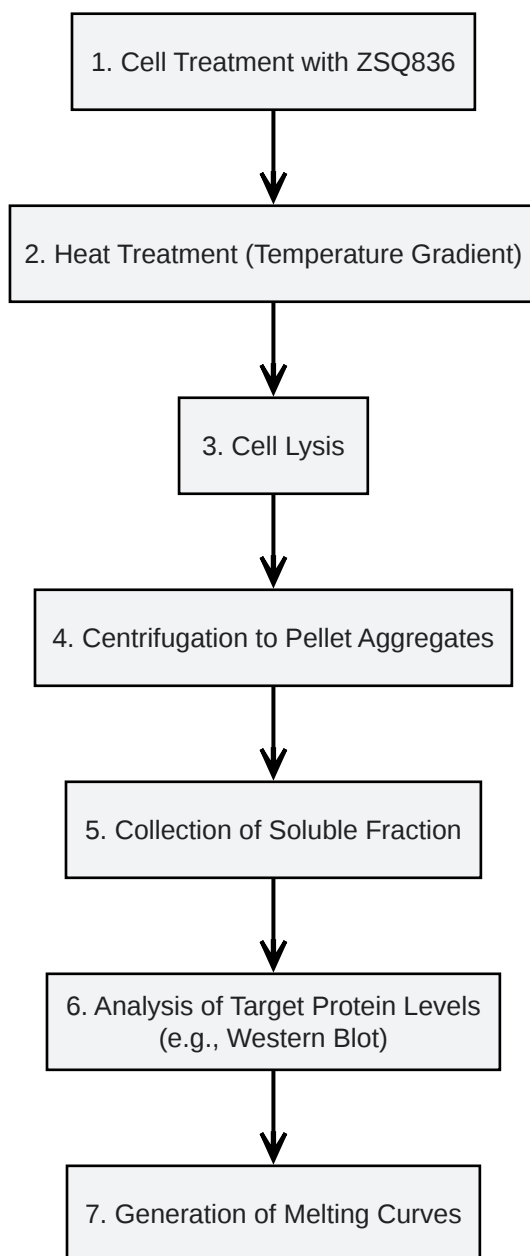
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Caption: **ZSQ836** inhibits CDK12/13, leading to reduced RNA Pol II phosphorylation and subsequent apoptosis.



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Caption: Workflow for assessing protein phosphorylation by Western Blot.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

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